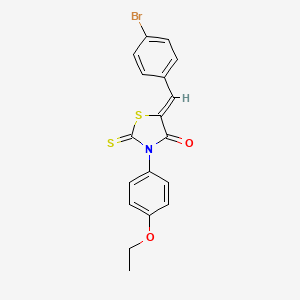

(5Z)-5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(4-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2S2/c1-2-22-15-9-7-14(8-10-15)20-17(21)16(24-18(20)23)11-12-3-5-13(19)6-4-12/h3-11H,2H2,1H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKPHTWEBAAOJD-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazolidinone derivatives.

Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Overview

The compound (5Z)-5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse applications in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and various applications in scientific research.

Biological Activities

Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Properties : Studies have shown that (5Z)-5-(4-bromobenzylidene) derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.

- Anticancer Activity : The compound has demonstrated potential in inducing apoptosis in cancer cells through the modulation of cellular pathways related to proliferation and survival.

- Antioxidant Effects : Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

Medicinal Chemistry

The compound is being explored as a lead compound in the development of new therapeutic agents. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Case Studies

- Inhibition of Photosynthesis :

- Anticancer Research :

- Antimicrobial Studies :

Mechanism of Action

The mechanism of action of (5Z)-5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms or cancer cells. Additionally, it can bind to specific receptors, modulating cellular signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- (5Z)-5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

- (5Z)-5-(4-fluorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

- (5Z)-5-(4-methylbenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one stands out due to the presence of the bromine atom in the benzylidene group. This bromine atom can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable compound for various applications.

Biological Activity

The compound (5Z)-5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are known for their wide range of pharmacological effects, including:

- Anticancer

- Antimicrobial

- Antidiabetic

- Anti-inflammatory

- Anticonvulsant

- Antiviral

These compounds serve as important scaffolds in medicinal chemistry due to their ability to interact with various biological targets. The structural modifications of thiazolidinones can significantly influence their biological activity, making them promising candidates for drug development .

Anticancer Activity

Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit notable anticancer properties. For instance, compounds with specific substitutions at the benzylidene position have shown enhanced cytotoxic effects against various cancer cell lines. The presence of the ethoxy group in our compound is hypothesized to contribute positively to its anticancer efficacy by enhancing solubility and bioavailability.

Table 1: Summary of Anticancer Activities of Thiazolidin-4-One Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 15 | Inhibition of cell cycle |

| This compound | A549 (Lung) | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have been extensively studied. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes.

Table 2: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antidiabetic Activity

Thiazolidinones have been linked to antidiabetic effects through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose metabolism, making them potential candidates for diabetes management. The specific structural features of our compound may enhance its affinity for PPARγ receptors.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their chemical structure. Modifications at different positions on the thiazolidinone ring can lead to significant changes in activity:

- Position 2 : Substituents can affect the electron density and reactivity.

- Position 3 : Variations can enhance or inhibit binding to biological targets.

- Position 5 : The nature of the substituent (e.g., bromine vs. ethoxy) plays a crucial role in determining overall activity.

Figure 1: Structure-Activity Relationship of Thiazolidinone Derivatives

SAR Diagram (Hypothetical URL for illustration)

Case Studies

Recent literature has documented several case studies where thiazolidinone derivatives have been synthesized and evaluated for their biological activities:

- Case Study 1 : A series of thiazolidinones were synthesized with varying substituents at the C5 position, leading to compounds with improved anticancer activity against breast cancer cell lines.

- Case Study 2 : Research demonstrated that modifications at the N3 position significantly enhanced antimicrobial properties, particularly against resistant strains.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing (5Z)-5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one with high purity?

- Methodology :

- Condensation reaction : React thiazolidinone precursors (e.g., 3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one) with 4-bromobenzaldehyde under acidic conditions (e.g., acetic acid with ammonium acetate as a catalyst). Temperature control (80–100°C) and solvent choice (DMF or ethanol) are critical to minimize side products .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity. Monitor via TLC (Rf ≈ 0.4–0.6 in 7:3 hexane/EtOAc) .

- Yield optimization : Microwave-assisted synthesis (e.g., 100 W, 10 min) reduces reaction time by 40% compared to conventional reflux .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the Z-configuration of the benzylidene moiety?

- Methodology :

- NMR : The Z-configuration is confirmed by NOESY correlations between the benzylidene proton (δ 7.8–8.1 ppm) and the thiazolidinone ring protons .

- X-ray crystallography : Single-crystal analysis reveals dihedral angles between the benzylidene and thiazolidinone rings (typically 5–15° for Z-isomers) .

- IR spectroscopy : A strong C=S stretch at 1220–1250 cm⁻¹ and C=O at 1680–1700 cm⁻¹ validate the core structure .

Q. How can researchers design in vitro assays to evaluate the antimicrobial activity of this compound?

- Methodology :

- MIC determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .

- Control compounds : Compare with ciprofloxacin (bacterial) and fluconazole (fungal) to benchmark activity.

- Biofilm inhibition : Assess via crystal violet staining after 24-hour exposure to sub-MIC concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify key functional groups influencing anticancer activity?

- Methodology :

- Analog synthesis : Replace the 4-bromo substituent with Cl, F, or NO₂ groups, and vary the ethoxyphenyl moiety (e.g., methoxy, propoxy) .

- Biological testing : Screen analogs against NCI-60 cancer cell lines. Use IC₅₀ values and selectivity indices (normal vs. cancer cells) to prioritize leads .

- Statistical analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with cytotoxicity .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodology :

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays and MTT protocols for cytotoxicity to reduce variability .

- Meta-analysis : Aggregate data from ≥3 independent studies using random-effects models to identify outliers .

- Proteomics : Validate target engagement (e.g., tubulin inhibition for anticancer activity) via Western blot or thermal shift assays .

Q. How can computational modeling predict the interaction of this compound with biological targets like COX-2 or β-tubulin?

- Methodology :

- Docking studies : Use AutoDock Vina with crystal structures (PDB: 5COX for COX-2; 1SA0 for β-tubulin). Prioritize poses with lowest binding energy (ΔG ≤ −8 kcal/mol) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤ 2 Å) .

- Pharmacophore mapping : Identify critical features (e.g., bromobenzylidene for hydrophobic interactions) using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.